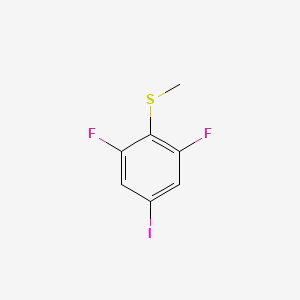![molecular formula C17H23NO3S2 B14761892 L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 1097-36-5](/img/structure/B14761892.png)
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is a compound that combines the amino acid L-Phenylalanine with a dithiolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of L-Phenylalanine with a dithiolane-containing reagent. One common method is the condensation reaction between L-Phenylalanine and 5-(1,2-dithiolan-3-yl)pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amides or thiol derivatives.
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antioxidant activity and neuroprotection.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- involves its ability to form disulfide bonds, which can modulate the activity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to changes in their structure and function. This interaction is particularly relevant in the context of redox biology, where the balance between reduced and oxidized thiols plays a critical role in cellular signaling and homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Lipoic Acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, which also has significant biological activity.
N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent and antioxidant.
Uniqueness
L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is unique due to its combination of an amino acid with a dithiolane ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not.
Propiedades
Número CAS |
1097-36-5 |
|---|---|
Fórmula molecular |
C17H23NO3S2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3S2/c19-16(9-5-4-8-14-10-11-22-23-14)18-15(17(20)21)12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
Clave InChI |
VCFCZDWTUDMBJE-LOACHALJSA-N |
SMILES isomérico |
C1CSSC1CCCCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CSSC1CCCCC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


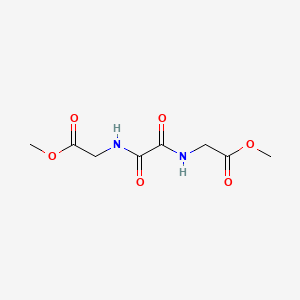

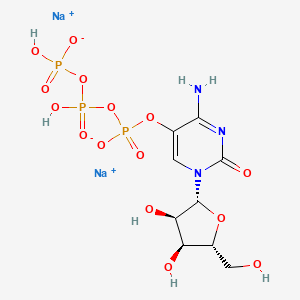
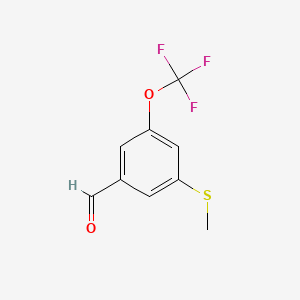
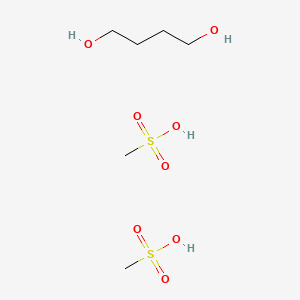
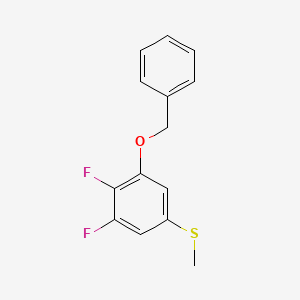
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
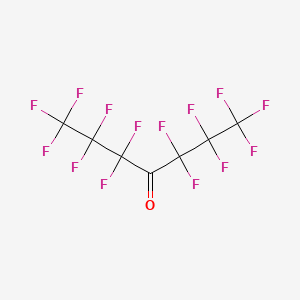
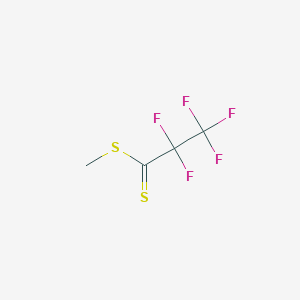
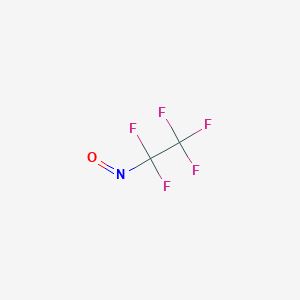
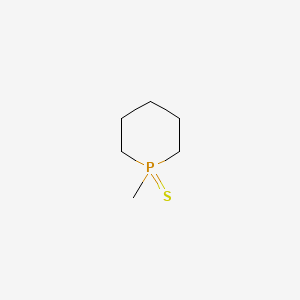
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
